molecular formula C9H12N2O3 B11785766 Methyl2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate

Methyl2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B11785766
M. Wt: 196.20 g/mol
InChI Key: MUULMTAXURPNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate, also known by its CAS number 175210-67-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Formula: C₈H₉N₂O₃
  • Molecular Weight: 169.16 g/mol
  • IUPAC Name: Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate
  • PubChem CID: 9807377

Research indicates that methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate exhibits several mechanisms of action:

  • Antitumor Activity : Preliminary studies have shown that derivatives of related compounds demonstrate significant antitumor effects against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2). The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. This inhibition could lead to reduced proliferation of cancer cells and enhanced apoptosis .
  • Neuroprotective Effects : Some studies suggest that similar pyridine derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Biological Activity Data Table

Biological ActivityObserved EffectsReference
AntitumorInhibition of MCF-7 and HepG2
Enzyme InhibitionReduced enzymatic activity
NeuroprotectionProtective against neuronal damage

Case Studies

  • Antitumor Efficacy : A study conducted on various pyridine derivatives, including methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate, revealed a significant reduction in cell viability in MCF-7 and HepG2 cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates, respectively .
  • Neuroprotective Potential : In an experimental model of neurodegeneration, compounds structurally similar to methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate exhibited protective effects against oxidative stress-induced neuronal death. Behavioral assays indicated improved cognitive function in treated animals compared to controls .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(3-amino-6-methyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-6-3-4-7(10)9(13)11(6)5-8(12)14-2/h3-4H,5,10H2,1-2H3

InChI Key

MUULMTAXURPNJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1CC(=O)OC)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.